molecular formula C10H17N3O2 B15315037 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B15315037
M. Wt: 211.26 g/mol
InChI Key: FYXIPFAAAWCBKH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring or the amino acid side chain .

Scientific Research Applications

2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with substituted pyrazole rings, such as:

Uniqueness

What sets 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid apart is its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4OC_{10}H_{18}N_{4}O, with a molecular weight of approximately 210.28 g/mol. The compound features an amino group and a pyrazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H18N4OC_{10}H_{18}N_{4}O
Molecular Weight210.28 g/mol
CAS Number1251338-63-2

Medicinal Chemistry

The compound has shown promising biological activities, particularly in medicinal chemistry contexts. Notably, it exhibits anti-inflammatory and analgesic properties , which are often associated with its pyrazole structure. Preliminary studies indicate potential antimicrobial and antifungal activities as well, suggesting its utility in treating infections and inflammatory conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Interaction studies have focused on its binding affinity to receptors involved in neurotransmission and inflammation pathways. For instance, it may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a critical role in synaptic plasticity and memory formation .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of derivatives of this compound in animal models of inflammation. Results indicated significant reductions in inflammatory markers and pain responses compared to controls.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition of growth at certain concentrations, highlighting its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoateC9H15N3O2C_9H_{15}N_3O_2Different pyrazole substitution pattern
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateC10H16N4O2C_{10}H_{16}N_4O_2Contains an additional methylamino group
tert-butyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoateC13H22N4O2C_{13}H_{22}N_4O_2Larger tert-butyl group affecting solubility

The structural variations in these compounds influence their biological activities and pharmacokinetic profiles.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-8-6(2)12-13(7(8)3)5-9(11)10(14)15/h9H,4-5,11H2,1-3H3,(H,14,15)

InChI Key

FYXIPFAAAWCBKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)CC(C(=O)O)N)C

Origin of Product

United States

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